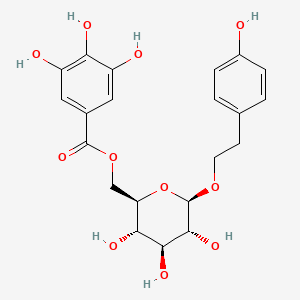

6'-O-Galloylsalidroside

Description

Natural Occurrence and Botanical Sources

6'-O-Galloylsalidroside is found in a variety of plant species, most notably within the Rhodiola genus of the Crassulaceae family. nih.govmedchemexpress.cn These perennial plants are typically found in high-altitude, cold regions of the Northern Hemisphere. wikipedia.org

| Botanical Source | Family |

| Rhodiola crenulata | Crassulaceae |

| Rhodiola sachalinensis | Crassulaceae |

Table 1: Botanical Sources of 6'-O-Galloylsalidroside

The compound has been specifically identified in Rhodiola crenulata and Rhodiola sachalinensis. nih.gov The presence of 6'-O-Galloylsalidroside and other related phenolic compounds in these plants contributes to their unique chemical profiles. nih.gov

Historical Context of Traditional Ethnobotanical Applications of Source Plants

Plants from the Rhodiola genus, the primary source of 6'-O-Galloylsalidroside, have a long and rich history of use in traditional medicine across Asia and Europe. nih.gov For centuries, these plants have been utilized as adaptogens, which are substances believed to help the body resist various stressors. nih.gov

Similarly, in Russia and Scandinavia, Rhodiola rosea, a related species, has been traditionally used to enhance physical endurance and combat fatigue. researchgate.net It is often referred to as "golden root" and has been a staple in the folk medicine of these regions. researchgate.net The ethnobotanical uses of Rhodiola species are diverse, with applications ranging from a hair wash in Norway to a protective charm on turf roofs. researchgate.net Indigenous peoples in North America have also used Rhodiola species for both food and medicinal purposes. researchgate.net

These traditional applications have paved the way for modern scientific investigation into the specific chemical constituents of Rhodiola plants, including 6'-O-Galloylsalidroside, to understand the pharmacological basis for their historical uses. nih.gov

Structural Elucidation and Characterization Methodologies

The precise identification and structural confirmation of 6'-O-Galloylsalidroside rely on a combination of advanced analytical techniques. The isolation process typically begins with the extraction of compounds from the plant material, followed by various chromatographic methods to separate the individual components. mdpi.com

Key Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a cornerstone technique for determining the detailed molecular structure. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are employed to establish the connectivity of atoms and the stereochemistry of the molecule. nih.govvtt.finih.gov These methods provide a comprehensive map of the proton and carbon skeletons, allowing for the unambiguous assignment of the galloyl group's position on the salidroside (B192308) moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of the compound by providing a highly accurate mass-to-charge ratio. mdpi.com Techniques like electrospray ionization (ESI-MS) are commonly used in this process. nih.gov

Chromatographic Techniques: Methods such as High-Performance Liquid Chromatography (HPLC) are used for both the isolation and quantification of 6'-O-Galloylsalidroside from plant extracts. nih.gov

The combination of these spectroscopic and spectrometric methods allows for the complete structural elucidation and characterization of 6'-O-Galloylsalidroside, ensuring the purity and identity of the compound for further research. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C21H24O11 |

|---|---|

Molecular Weight |

452.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C21H24O11/c22-12-3-1-10(2-4-12)5-6-30-21-19(28)18(27)17(26)15(32-21)9-31-20(29)11-7-13(23)16(25)14(24)8-11/h1-4,7-8,15,17-19,21-28H,5-6,9H2/t15-,17-,18+,19-,21-/m1/s1 |

InChI Key |

BHUHTEAJYSUNLI-PEVLUNPASA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CCOC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O |

Origin of Product |

United States |

Isolation and Purification Methodologies for 6 O Galloylsalidroside

Extraction Techniques from Plant Materials

The initial step in the isolation of 6'-O-galloylsalidroside involves its extraction from the raw plant material. The choice of extraction method and solvent is crucial and is largely dictated by the polarity of the target compound.

Aqueous extraction is a method that utilizes water as the primary solvent to extract water-soluble compounds from plant materials. While specific studies detailing the aqueous extraction of 6'-O-galloylsalidroside are not extensively documented, this method is generally applicable for the extraction of polar glycosides. The process typically involves maceration, infusion, or decoction of the dried and powdered plant material in hot water. The polarity of 6'-O-galloylsalidroside, owing to its multiple hydroxyl groups and the glycosidic linkage, suggests that it would have some solubility in water. However, the efficiency of aqueous extraction may be lower compared to organic solvent extraction, and it may also co-extract a significant amount of other water-soluble components like sugars and polysaccharides, complicating subsequent purification steps.

Organic solvent extraction is a more commonly employed method for the isolation of phenolic compounds, including 6'-O-galloylsalidroside, from plant sources. Solvents such as ethanol (B145695) and methanol, often in varying concentrations with water, are particularly effective. For instance, dried roots of Rhodiola crenulata have been extracted with 95% ethanol to obtain a crude extract containing salidroside (B192308) and its derivatives nih.gov. This approach is favored due to the ability of these solvents to efficiently solubilize a wide range of secondary metabolites, including phenylpropanoid glycosides. The extraction process often involves soaking the powdered plant material in the solvent, followed by techniques such as reflux extraction to enhance the extraction efficiency. The resulting crude extract is then typically concentrated under reduced pressure to remove the solvent.

Table 1: Comparison of Extraction Solvents

| Solvent System | Target Compounds' Polarity | Advantages | Disadvantages |

|---|---|---|---|

| Water | High | Safe, inexpensive, good for highly polar compounds | May co-extract large amounts of primary metabolites, lower efficiency for some compounds |

Chromatographic Fractionation and Purification Strategies

Following the initial extraction, the crude extract, which is a complex mixture of various phytochemicals, undergoes several stages of chromatographic separation to isolate and purify 6'-O-galloylsalidroside.

Solvent partitioning, or liquid-liquid extraction, is an essential preliminary purification step. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically water and a non-polar organic solvent. The crude extract obtained from Rhodiola crenulata, for example, can be successively partitioned between different solvent pairs of increasing polarity, such as n-hexane-90% methanol, chloroform-water, ethyl acetate-water, and n-butanol-water nih.gov. This process allows for the fractionation of the extract into groups of compounds with similar polarities. Phenylpropanoid glycosides like 6'-O-galloylsalidroside are expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

Open column chromatography is a widely used technique for the separation of compounds from the enriched fractions.

Silica Gel Chromatography: Silica gel is a polar stationary phase that separates compounds based on their polarity. Less polar compounds elute first, followed by more polar compounds. While effective, the highly polar nature of 6'-O-galloylsalidroside might lead to strong adsorption on the silica gel, potentially requiring highly polar solvent systems for elution, which could lead to peak tailing and reduced resolution.

Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile size-exclusion and adsorption chromatography medium that is particularly well-suited for the separation of phenolic compounds. It separates molecules based on their size (size-exclusion) and their polarity (adsorption). This technique is effective in separating glycosides from other phenolic compounds and has been successfully used in the purification of various natural products.

In the broader context of purifying phenylpropanoid glycosides from Rhodiola species, macroporous resins like HPD-200 and polyamide columns have also been employed for preliminary purification to enrich the target compounds before finer separation steps researchgate.nettandfonline.comtandfonline.com.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of 6'-O-galloylsalidroside to a high degree of purity. Preparative HPLC, in particular, allows for the isolation of larger quantities of the pure compound.

Stationary Phase: Reversed-phase columns, such as C18, are commonly used for the separation of phenolic glycosides. The non-polar nature of the stationary phase allows for the separation of compounds based on their hydrophobicity.

Mobile Phase: The mobile phase typically consists of a mixture of water (often acidified with formic acid or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile (B52724). A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to achieve optimal separation of compounds with a wide range of polarities. The purity of the isolated compounds is then typically confirmed by analytical HPLC nih.gov.

Table 2: Illustrative Preparative HPLC Conditions for Phenylpropanoid Glycoside Purification

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Detection | UV-Vis (e.g., 280 nm) |

| Flow Rate | Dependent on column dimensions |

High-Performance Liquid Chromatography (HPLC) Techniques

Semi-Preparative Reversed-Phase HPLC

Semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a critical technique for the purification of 6'-O-Galloylsalidroside. This method separates compounds based on their hydrophobicity, with more polar compounds eluting earlier from the nonpolar stationary phase.

The process typically involves an initial enrichment of the target compound from a crude plant extract using column chromatography with adsorbents like ODS (octadecylsilane). nih.gov Following this preliminary separation, the enriched fraction containing 6'-O-Galloylsalidroside is subjected to semi-preparative RP-HPLC for final purification. The stationary phase commonly consists of a C18 column, which provides excellent resolution for phenolic compounds. nih.gov The mobile phase is usually a gradient or isocratic mixture of water and an organic solvent, such as methanol or acetonitrile, often with a small amount of acid (like formic acid) to improve peak shape. nih.govnih.gov

For instance, in the purification of salidroside and its related impurities, a mobile phase of methanol and water was successfully employed. nih.gov The selection of the precise mobile phase composition and gradient is optimized to achieve maximum separation between 6'-O-Galloylsalidroside and other co-eluting compounds. Detection is typically performed using a UV detector, monitoring at a wavelength suitable for the compound's chromophores, such as 254 nm. nih.gov

Table 1: Illustrative Semi-Preparative RP-HPLC Parameters for Purification

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18 (ReproSil-Pur C18 AQ) |

| Stationary Phase Particle Size | 5 µm |

| Mobile Phase | A: Water (with 0.2% Formic Acid) B: Acetonitrile |

| Elution Mode | Gradient or Isocratic (e.g., Methanol-Water mixture) |

| Flow Rate | Dependent on column dimensions (e.g., 30.0 mL/min for preparative scale) nih.gov |

| Detection | UV at 254 nm |

Purity Assessment and Confirmation Protocols

Following isolation, rigorous methods are required to assess the purity of the 6'-O-Galloylsalidroside sample and to confirm its chemical identity unequivocally.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of the isolated compound. nih.gov The purified sample is analyzed on an analytical RP-HPLC column, and the purity is typically determined by the peak area percentage. An ideal result shows a single, sharp, and symmetrical peak, with the purity often calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. A purity level of 95% or higher is generally considered acceptable for most research applications.

Confirmation Protocols: The structural confirmation of 6'-O-Galloylsalidroside is achieved through a combination of spectroscopic techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (such as ESI-QTOF-MS) is used to determine the exact mass of the molecule. This experimental mass is compared to the theoretical mass calculated from its molecular formula (C21H24O11), which is 452.1319. nih.gov The fragmentation pattern observed in the MS/MS spectrum provides further structural information, confirming the presence of the salidroside and galloyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR (Carbon NMR): Shows the number and types of carbon atoms (e.g., C=O, aromatic C, aliphatic C).

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete and precise assignment of all atoms in the structure and confirming the attachment of the galloyl group at the 6'-position of the glucose unit. nih.gov

The collective data from these analytical methods provides definitive proof of the identity and purity of the isolated 6'-O-Galloylsalidroside.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6'-O-Galloylsalidroside |

| Salidroside |

| Methanol |

| Acetonitrile |

| Formic Acid |

Synthesis and Biosynthesis of 6 O Galloylsalidroside

Chemical Synthesis Approaches for Galloylated Salidrosides

The chemical synthesis of 6'-O-Galloylsalidroside presents a challenge due to the multiple hydroxyl groups on the salidroside (B192308) molecule, which necessitates regioselective protection and deprotection steps. While direct chemical synthesis of 6'-O-Galloylsalidroside is not extensively documented in publicly available literature, analogous syntheses of other galloyl glucosides and regioselective acylation of salidroside provide a framework for potential synthetic routes.

One promising approach involves the enzymatic or chemoenzymatic synthesis to achieve high regioselectivity. Research has demonstrated the successful regioselective acylation of salidroside at the 6'-hydroxyl position using whole-cell biocatalysts. In a study utilizing Aspergillus oryzae cells, various acyl donors were efficiently esterified to the 6'-position of salidroside with conversions reaching 96–99% nih.gov. This method exclusively yielded 6'-monoester derivatives, highlighting the potential for a highly specific and efficient synthesis of 6'-O-Galloylsalidroside if a suitable galloyl donor is employed nih.gov.

| Acyl Donor | Conversion (%) |

|---|---|

| Vinyl acetate | 99 |

| Vinyl butyrate | 99 |

| Vinyl caproate | 99 |

| Vinyl caprylate | 98 |

| Vinyl laurate | 96 |

Furthermore, the synthesis of other galloyl glucosides, such as 1,2,3,4,6-pentakis-O-galloyl-β-D-glucopyranoside, has been achieved through chemical methods involving the protection of hydroxyl groups, esterification with a protected gallic acid derivative, and subsequent deprotection nih.govnih.gov. A similar multi-step chemical approach could theoretically be applied to salidroside, though it would likely involve complex protection and deprotection strategies to isolate the desired 6'-O-galloylated product.

Lipase-mediated acylation is another viable strategy. Studies have shown that lipases, such as Novozym 435, can catalyze the acylation of salidroside with various acyl donors, offering a milder and often more selective alternative to traditional chemical methods nih.gov. The optimization of reaction conditions, including the choice of solvent and acyl donor, would be crucial for the successful synthesis of 6'-O-Galloylsalidroside via this method.

Proposed Biosynthesis Pathways in Botanical Systems

The biosynthesis of 6'-O-Galloylsalidroside in plants, particularly in species of the Rhodiola genus where it has been identified, is believed to follow the general phenylpropanoid pathway, culminating in a specific galloylation step nih.gov. While the complete pathway has not been fully elucidated in Rhodiola, insights can be drawn from the biosynthesis of other galloylated compounds in the plant kingdom.

The biosynthesis of salidroside itself is a critical precursor step. This process begins with the shikimate pathway, leading to the formation of aromatic amino acids like tyrosine. Tyrosine is then converted to tyrosol, the aglycone of salidroside. The final step in salidroside formation is the glycosylation of tyrosol, a reaction catalyzed by a UDP-glycosyltransferase (UGT) plos.orgnih.gov. Several UGTs have been identified in Rhodiola species that are capable of this conversion nih.govnih.govnih.govresearchgate.net.

The subsequent galloylation of salidroside at the 6'-position is likely catalyzed by a specific galloyltransferase. The biosynthesis of galloylated catechins in tea plants (Camellia sinensis) provides a well-studied model for this process. In this model, a "galloylation-degalloylation cycle" is proposed, involving two key enzymes: a UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) and a serine carboxypeptidase-like acyltransferase (SCPL-AT) nih.govnih.gov. The UGGT first activates gallic acid by attaching it to UDP-glucose, forming β-glucogallin, which then serves as the galloyl donor. The SCPL-AT then transfers the galloyl group from β-glucogallin to the acceptor molecule, in this case, salidroside. It is plausible that a similar enzymatic mechanism is responsible for the formation of 6'-O-Galloylsalidroside in Rhodiola.

| Enzyme | Proposed Function | Evidence/Analogy |

|---|---|---|

| Tyrosine Decarboxylase (TYDC) | Converts tyrosine to tyramine, a precursor to tyrosol. | Identified and characterized in Rhodiola species. plos.org |

| UDP-Glycosyltransferase (UGT) | Glycosylates tyrosol to form salidroside. | Multiple UGTs identified in Rhodiola with this activity. nih.govnih.govnih.govresearchgate.net |

| UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) (Hypothetical) | Activates gallic acid to form an activated galloyl donor (e.g., β-glucogallin). | Analogous enzyme involved in galloylated catechin biosynthesis in tea plants. nih.gov |

| Serine Carboxypeptidase-Like Acyltransferase (SCPL-AT) (Hypothetical) | Transfers the galloyl group from the activated donor to the 6'-hydroxyl of salidroside. | Analogous enzyme involved in galloylated catechin biosynthesis in tea plants. nih.govnih.gov |

Biotechnological Production Strategies for 6'-O-Galloylsalidroside

The limited availability of 6'-O-Galloylsalidroside from natural sources has spurred interest in developing biotechnological production platforms. While the direct microbial production of 6'-O-Galloylsalidroside has not yet been reported, significant progress has been made in the biotechnological production of its precursor, salidroside, which lays the foundation for future work.

Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has been successfully employed for the production of salidroside nih.govnih.govresearchgate.net. These strategies typically involve the introduction of genes for the biosynthesis of tyrosol from a common precursor like tyrosine, followed by the expression of a suitable UGT to convert tyrosol to salidroside nih.gov. Titers of salidroside have reached up to 732.5 mg/L in fed-batch fermentation of engineered S. cerevisiae nih.gov. To produce 6'-O-Galloylsalidroside, this engineered system would need to be further modified to include the enzymatic machinery for galloylation, namely a UGGT and an SCPL-AT, once these have been identified and characterized from a plant source like Rhodiola.

Another promising biotechnological approach is the use of plant cell or tissue cultures of Rhodiola species. Callus and hairy root cultures of Rhodiola have been shown to produce salidroside, and production can be enhanced through various strategies such as precursor feeding herbapolonica.plnih.gov. For instance, the addition of tyrosol to Rhodiola rosea callus cultures significantly increased the accumulation of salidroside nih.govherbapolonica.pl. A similar strategy could be envisioned for 6'-O-Galloylsalidroside, where feeding the cultures with both salidroside and gallic acid, or an activated form of gallic acid, could potentially boost the production of the desired compound. Furthermore, elicitation with plant signaling molecules like methyl jasmonate has been shown to upregulate the expression of biosynthetic genes in Rhodiola, which could also be a strategy to enhance the production of galloylated derivatives researchgate.net.

| Strategy | Host Organism/System | Key Features | Reported Salidroside Titer |

|---|---|---|---|

| Metabolic Engineering | Saccharomyces cerevisiae | Heterologous expression of tyrosol and salidroside biosynthetic pathways. | 732.5 mg/L nih.gov |

| Metabolic Engineering | Escherichia coli | Engineered L-tyrosine pathway and introduction of UGT. | 56.9 mg/L nih.gov |

| Precursor Feeding in Plant Tissue Culture | Rhodiola rosea callus culture | Addition of p-tyrosol to the culture medium. | Up to 43.22 mg/g dry weight herbapolonica.pl |

Pharmacological Activities and Molecular Mechanisms Preclinical Investigations

Antioxidative Activity

The antioxidant properties of 6'-O-Galloylsalidroside have been a primary area of research, exploring its capacity to counteract oxidative stress, a key factor in the development of various diseases. ontosight.ai

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a commonly used in vitro method to evaluate the antioxidant potential of various compounds. nih.govyoutube.com This test measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. youtube.com The activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Studies have demonstrated that galloyl-containing compounds, a structural feature of 6'-O-Galloylsalidroside, are effective at scavenging free radicals. ontosight.ai The presence of the galloyl moiety, a 3,4,5-trihydroxybenzoate (B8703473) group, is crucial to this activity. ontosight.ainih.gov Research on various plant-derived polyphenols has shown that the number and position of hydroxyl groups on the galloyl structure significantly influence the antioxidant capacity. nih.gov While specific IC50 values for 6'-O-Galloylsalidroside from dedicated DPPH assays are not extensively detailed in the provided results, the general consensus on galloylated compounds points towards potent radical-scavenging capabilities. ontosight.airesearchgate.net For instance, studies on other gallic acid derivatives have reported significant DPPH scavenging activity. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Selected Galloyl Compounds This table is for illustrative purposes based on general findings for galloyl compounds and does not represent specific data for 6'-O-Galloylsalidroside from the provided search results.

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| Gallic Acid | Varies | Trolox | ~23.3 µM researchgate.net |

| Methyl Gallate | Varies | BHT | ~16.57 µM nih.gov |

| (+)-Gallocatechin 3-O-gallate | ~3.3 µM nih.gov |

IC50: The concentration of a substance that causes 50% inhibition of the DPPH radical. A lower IC50 value indicates higher antioxidant activity. BHT: Butylated hydroxytoluene, a synthetic antioxidant. Trolox: A water-soluble analog of vitamin E, used as an antioxidant standard.

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell membrane damage and the formation of harmful secondary products. nih.govresearchgate.net This process is implicated in a range of diseases. researchgate.net Antioxidants can inhibit lipid peroxidation by scavenging initiating radicals or by breaking the chain reaction of peroxidation. nih.gov

Preclinical studies have indicated that compounds with structures similar to 6'-O-Galloylsalidroside can protect against oxidative stress, which includes inhibiting lipid peroxidation. ontosight.ai For example, research on 3,5-O-di-galloylquinic acid, another galloylated compound, demonstrated a significant inhibition of malondialdehyde (MDA) formation, a marker of lipid peroxidation, in a cell line. nih.gov In a study investigating the hepatoprotective effects of salidroside (B192308), a parent compound of 6'-O-Galloylsalidroside, it was found to decrease MDA levels in liver tissue. nih.gov This suggests that the galloyl moiety in 6'-O-Galloylsalidroside could contribute to a similar or enhanced anti-lipid peroxidative effect. The process of lipid peroxidation involves a chain reaction that can be initiated by reactive oxygen species, and antioxidants can intervene to halt this damaging cascade. mdpi.com

Anti-Inflammatory and Immunomodulatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a contributing factor to many diseases. nih.gov 6'-O-Galloylsalidroside has been investigated for its potential to modulate inflammatory processes. biorxiv.org

The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear pathogens. youtube.com It can be activated through three main pathways: the classical, alternative, and lectin pathways. youtube.com The classical pathway is typically initiated by the binding of the C1 complex to antigen-antibody complexes. nih.govyoutube.com

While direct evidence of 6'-O-Galloylsalidroside inhibiting the classical complement pathway is not specified in the provided search results, the anti-inflammatory properties of related compounds suggest a potential for interaction with inflammatory cascades. The modulation of the complement system is a recognized therapeutic strategy for inflammatory diseases. nih.gov

Preclinical studies suggest that 6'-O-Galloylsalidroside can modulate inflammatory responses. biorxiv.org Research indicates that galloyl-containing compounds can influence signaling pathways involved in inflammation. ontosight.ai For example, other polyphenolic compounds have been shown to inhibit the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com Glucocorticoids, a class of steroid hormones, exert their anti-inflammatory effects by binding to intracellular receptors and modulating the transcription of inflammatory genes. youtube.com Similarly, some flavonoids have been found to modulate inflammatory pathways like the NF-κB and MAPK signaling pathways. nih.govnih.gov One study on luteolin-7-O-glucoside, a flavonoid glycoside, demonstrated its ability to inhibit the STAT3 pathway, a key regulator of inflammation. mdpi.comresearchgate.net Although the precise mechanisms for 6'-O-Galloylsalidroside are still under investigation, its structural similarity to other anti-inflammatory natural products suggests it may act on similar molecular targets. nih.gov

Hepatoprotective Effects

The liver is a vital organ susceptible to damage from various toxins, including alcohol. Alcoholic liver disease is a major health concern, and there is interest in finding bioactive agents that can protect the liver. biorxiv.org

Studies on a mouse model of chronic ethanol (B145695) consumption have shown that 6'-O-Galloylsalidroside can ameliorate alcoholic steatosis (fatty liver) and liver injury. biorxiv.org Treatment with this compound was found to prevent the synthesis of triglycerides in the liver and reduce hepatocellular damage, as indicated by decreased levels of the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). biorxiv.orgbiorxiv.org Furthermore, 6'-O-Galloylsalidroside treatment was associated with a decrease in the RNA expression of CD36, a protein involved in hepatic de novo lipogenesis, and inhibited the expression of cytochrome P450 2E1, an enzyme involved in alcohol metabolism and the generation of oxidative stress. biorxiv.org Histological analysis confirmed that 6'-O-Galloylsalidroside alleviated alcohol-induced steatosis. biorxiv.org Another study on salidroside demonstrated its ability to protect liver tissue from oxidative stress by restoring depleted levels of endogenous antioxidants like glutathione (B108866), superoxide (B77818) dismutase, and catalase. nih.gov

Table 2: Hepatoprotective Effects of 6'-O-Galloylsalidroside in a Preclinical Model of Alcoholic Liver Disease Based on findings from a mouse model of chronic ethanol consumption.

| Parameter | Effect of 6'-O-Galloylsalidroside Treatment |

|---|---|

| Hepatic Triglyceride Synthesis | Prevented biorxiv.org |

| Alanine Aminotransferase (ALT) Levels | Reduced biorxiv.org |

| Aspartate Aminotransferase (AST) Levels | Reduced biorxiv.org |

| CD36 RNA Expression | Decreased biorxiv.org |

| Cytochrome P450 2E1 Expression | Inhibited biorxiv.org |

| Alcoholic Steatosis | Alleviated biorxiv.org |

Amelioration of Alcoholic Steatosis in Preclinical Models

In preclinical investigations, 6'-O-Galloylsalidroside has shown a significant ability to ameliorate alcoholic steatosis, the initial and reversible stage of alcoholic liver disease characterized by fat accumulation in hepatocytes. biorxiv.orgnih.gov In a mouse model where steatosis and liver injury were induced by an 11-day Lieber-DeCarli 5% ethanol diet, oral administration of 6'-O-Galloylsalidroside demonstrated a protective effect against the development of alcoholic steatosis. biorxiv.orgbiorxiv.org The compound, isolated from Acer tegmentosum, was identified as the active ingredient responsible for the plant's traditional use in treating liver disorders. biorxiv.org These findings suggest that 6'-O-Galloylsalidroside could be a valuable bioactive agent for addressing alcoholic fatty liver. biorxiv.org

Reduction of Hepatic Lipid Accumulation

A key finding in these preclinical models is the pronounced reduction in hepatic lipid accumulation following treatment with 6'-O-Galloylsalidroside. biorxiv.org Chronic alcohol consumption leads to an increase in triglycerides within hepatocytes. nih.gov However, treatment with 6'-O-Galloylsalidroside resulted in an almost complete reduction of this alcohol-induced fat accumulation. biorxiv.org

This reduction was comprehensively documented using multiple analytical methods. In vivo 1H magnetic resonance spectroscopy was employed to measure intrahepatic lipid accumulation, alongside histological analysis of liver tissues stained with hematoxylin (B73222) and eosin (B541160) and Oil Red O. biorxiv.orgbiorxiv.org Furthermore, quantitative measurements confirmed decreased triglyceride levels in both liver homogenates and serum of the treated mice, despite continued ethanol feeding. biorxiv.org Hepatic lipid accumulation can occur through several mechanisms, including increased fatty acid uptake and synthesis, and decreased beta-oxidation and lipid export. nih.gov The efficacy of 6'-O-Galloylsalidroside in this context points to its significant impact on lipid metabolism within the liver.

Attenuation of Liver Injury Markers (e.g., Alanine Aminotransferase, Aspartate Aminotransferase)

Chronic alcohol consumption leads to hepatocellular damage, which is clinically monitored by measuring the serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). nih.govnih.gov Elevated levels of these enzymes in the blood are indicative of hepatocyte necrosis and inflammation. nih.gov

Preclinical studies demonstrated that mice fed an ethanol diet exhibited significantly higher serum levels of ALT and AST compared to the pair-fed control group. biorxiv.org Treatment with 6'-O-Galloylsalidroside effectively attenuated this increase, reducing the levels of these liver injury markers. biorxiv.org Although the reduction did not always reach statistical significance, the ALT and AST levels in the ethanol-fed mice treated with the compound were comparable to those in the healthy control group. biorxiv.org This suggests a protective effect against alcohol-induced hepatocellular damage. biorxiv.org

Table 1: Effect of 6'-O-Galloylsalidroside on Serum Liver Injury Markers in a Mouse Model of Alcoholic Steatosis

| Treatment Group | Serum ALT Level | Serum AST Level | Outcome |

| Pair-fed (Control) | Normal | Normal | Healthy liver function. |

| Ethanol-fed | Significantly Higher | Significantly Higher | Indicates hepatocellular damage. biorxiv.org |

| Ethanol-fed + 6'-O-Galloylsalidroside | Reduced; Similar to Control | Reduced; Similar to Control | Attenuation of liver injury. biorxiv.org |

Molecular Mechanisms Underlying Hepatoprotection

The hepatoprotective effects of 6'-O-Galloylsalidroside are underpinned by its influence on several key molecular pathways involved in the pathogenesis of alcoholic liver disease.

De novo lipogenesis, the synthesis of new fatty acids, is a critical pathway in the development of alcoholic steatosis. biorxiv.org The cluster of differentiation 36 (CD36) gene, a scavenger receptor that facilitates fatty acid uptake, plays a significant role in this process. biorxiv.orgfrontiersin.org Research has shown that in mice fed a chronic alcohol diet, the gene expression of Cd36 in the liver was significantly elevated. biorxiv.org

Treatment with 6'-O-Galloylsalidroside was found to significantly counteract this effect. The study reported a 57% reduction (p < 0.05) in the alcohol-induced elevation of Cd36 gene expression in the treated group. biorxiv.org This suggests that 6'-O-Galloylsalidroside may regulate alcoholic steatosis by suppressing de novo lipogenesis mediated by Cd36. biorxiv.org

Table 2: Effect of 6'-O-Galloylsalidroside on Hepatic Cd36 Gene Expression

| Treatment Group | Hepatic Cd36 Gene Expression | Implication |

| Pair-fed (Control) | Baseline Level | Normal lipid metabolism. |

| Ethanol-fed | Significantly Higher | Increased de novo lipogenesis, contributing to steatosis. biorxiv.org |

| Ethanol-fed + 6'-O-Galloylsalidroside | Significantly Reduced (by 57%) | Suppression of de novo lipogenesis pathway. biorxiv.org |

Cytochrome P450 2E1 (CYP2E1) is an enzyme involved in ethanol metabolism that also contributes to oxidative stress, a key factor in alcohol-induced liver injury. nih.govnih.gov The expression of CYP2E1 is often elevated in response to chronic alcohol consumption. mdpi.comnih.gov Studies have demonstrated that treatment with 6'-O-Galloylsalidroside leads to the inhibition of CYP2E1 expression in the liver. biorxiv.org This inhibitory action, confirmed through immunohistochemistry, is a crucial mechanism contributing to the compound's ability to attenuate hepatocellular damage. biorxiv.org

Apoptosis, or programmed cell death, is a fundamental process that contributes to the progression of alcohol-associated liver disease. nih.gove-cmh.org Ethanol and its metabolites can induce oxidative stress, leading to hepatocyte apoptosis. nih.gov Research findings indicate that 6'-O-Galloylsalidroside treatment protects the liver from apoptosis caused by excessive alcohol consumption. biorxiv.org By mitigating the upstream triggers of apoptosis, such as CYP2E1 expression and the resulting oxidative stress, the compound helps to preserve hepatocyte integrity and prevent the progression of liver damage. biorxiv.orgnih.gov

Neuroprotective Activity

Methylglyoxal (B44143), a reactive dicarbonyl compound, is known to induce apoptosis in neuronal cells and is implicated in the development of diabetic neuropathy. nih.gov Studies have investigated the potential of phenolic compounds to protect against this toxicity. In mouse neuroblastoma (Neuro-2A) cells, methylglyoxal has been shown to induce apoptosis by altering the mitochondrial membrane potential, changing the Bax/Bcl-2 ratio, activating caspase-3, and cleaving poly (ADP-ribose) polymerase. nih.gov Research has demonstrated that treatment with certain phenolic acids can significantly suppress this methylglyoxal-induced cell apoptosis in Neuro-2A cells, suggesting a cytoprotective capability. nih.gov

Furthermore, the neuroprotective effects of similar compounds have been observed in other contexts. For instance, 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose (PGG), which also contains galloyl moieties, has been shown to protect rat neuronal cells (Neuro 2A) from hydrogen peroxide-mediated cell death. nih.gov This protection is attributed to the induction of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties. nih.gov Pretreatment of neuronal cells with PGG enhanced their resistance to oxidative stress, an effect that was reversible with an inhibitor of heme oxygenase, highlighting the role of HO-1 in this protective pathway. nih.gov

Preclinical models are essential for understanding the complex mechanisms of Alzheimer's disease (AD) and for the initial screening of potential therapeutic agents. monash.edunih.gov These models aim to replicate the key pathological features of AD, such as amyloid plaques and neurofibrillary tangles. monash.edunih.govnih.gov Commonly used models include genetically manipulated mice, such as the 3xTg-AD and 5XFAD models, as well as models induced by substances like intracerebroventricular-streptozotocin (ICV-STZ) and amyloid-beta. monash.edunih.govnih.gov While these models have limitations in fully mimicking human AD, they are crucial for evaluating potential therapies. monash.edunih.gov The neuroprotective effects observed for compounds containing galloyl moieties in neuronal cell lines suggest a potential avenue for investigation within these preclinical AD models.

Anti-Diabetic Activity

α-Glucosidase is a key enzyme located in the brush border of the small intestine responsible for the final step in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides like glucose. youtube.comnih.gov Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate absorption and thus reducing postprandial hyperglycemia. nih.gov

Research has shown that the galloyl moiety is a critical feature for the α-glucosidase inhibitory activity of various polyphenols. nih.govresearchgate.net For example, a study comparing (-)-epigallocatechin-3-gallate (EGCG), which contains a galloyl moiety, with (-)-epigallocatechin (B1671488) (EGC), which does not, found that the presence of the galloyl group significantly enhanced α-glucosidase inhibition. nih.gov The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, was approximately 2400 times higher for EGC compared to EGCG, indicating a much lower inhibitory potency for the compound lacking the galloyl group. nih.gov

Similarly, studies on various plant-derived phenolic fractions have identified compounds with significant α-glucosidase inhibitory activity. For instance, a phenolic-rich fraction from Simarouba glauca leaves demonstrated potent inhibition of yeast α-glucosidase with an IC50 value of 2.4 ± 0.4 μg/mL, which was significantly more potent than the anti-diabetic drug acarbose (B1664774) (IC50 = 2450 ± 24 μg/mL) in the same study. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Compounds and Fractions

| Compound/Fraction | Source/Type | IC50 Value |

| 6'-O-Galloylsalidroside | - | Data not available in provided search results |

| Phenolic Fraction | Simarouba glauca leaves | 2.4 ± 0.4 μg/mL |

| Acarbose (Reference Drug) | - | 2450 ± 24 μg/mL |

| (-)-epigallocatechin-3-gallate (EGCG) | Tea Polyphenol | Significantly lower than EGC |

| (-)-epigallocatechin (EGC) | Tea Polyphenol | ~2400 times higher than EGCG |

Data presented is for comparative purposes based on available literature. Specific IC50 for 6'-O-Galloylsalidroside was not found in the initial search.

The enhanced inhibitory activity of galloylated compounds against α-glucosidase is attributed to the specific interactions of the galloyl moiety with the enzyme. nih.govresearchgate.net Molecular docking studies have revealed that the galloyl moiety can enter the active site of α-glucosidase. nih.govresearchgate.net Once in the active site, it can form hydrogen bonds and π-conjugation interactions with the catalytic amino acid residues of the enzyme. nih.govresearchgate.net This binding plays a crucial role in the competitive inhibition of the enzyme. nih.govresearchgate.net

Kinetic studies have further elucidated the nature of this inhibition. For example, the inhibition of α-glucosidase by EGCG has been characterized as a competitive type. researchgate.net The presence of the galloyl moiety in EGCG alters the microenvironment and secondary structure of α-glucosidase, leading to a significantly higher binding affinity compared to its non-galloylated counterpart, EGC. nih.gov The binding constant of EGCG to α-glucosidase at 298 K was found to be approximately 28 times higher than that of EGC. nih.gov This strong binding affinity directly correlates with the potent enzyme inhibition observed. nih.gov

Anti-Tumor and Antiviral Activity (Preclinical Context)

In preclinical settings, various galloyl glucosides have demonstrated anti-tumor activity. nih.gov A study synthesizing twelve different galloyl glucosides found that they inhibited human cancer cell lines, including K562, HL-60, and HeLa cells, with inhibition rates ranging from 64.2% to 92.9% at a concentration of 100 μg/mL. nih.gov The IC50 values for these compounds against the tested cancer cell lines varied from 17.2 to 124.7 μM. nih.gov Furthermore, these compounds also showed inhibitory effects on murine sarcoma S180 cells in vitro. nih.gov

Regarding antiviral activity, research has focused on similar compounds containing galloyl groups. For instance, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG) has been investigated for its activity against the hepatitis B virus (HBV). nih.gov In an in vitro study using an HBV-producing cell line, PGG was found to decrease the level of extracellular HBV in a dose-dependent manner, with an IC50 of 1.0 μg/ml. nih.gov It was also observed to reduce the level of hepatitis B surface antigen (HBsAg). nih.gov The study suggested that the gallate structure of PGG plays a critical role in its anti-HBV activity. nih.gov

Other Enzyme Inhibition Activities

Beyond its primary pharmacological roles, 6'-O-Galloylsalidroside has been investigated for its capacity to inhibit other key enzymes, namely tyrosinase and elastase. These enzymes are significant targets in dermatology and cosmetology due to their roles in skin pigmentation and aging.

Tyrosinase Inhibition

Tyrosinase is a crucial copper-containing enzyme that plays a central role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. The overexpression or hyperactivity of tyrosinase can lead to hyperpigmentation disorders. Consequently, inhibitors of this enzyme are of significant interest for their potential application as skin-lightening agents.

While direct studies on the tyrosinase inhibitory activity of 6'-O-Galloylsalidroside are limited, research on extracts from Rhodiola species, a known source of this compound, provides valuable insights. For instance, a hydroalcoholic extract of Rhodiola rosea and its hydrolysate were found to inhibit melanogenesis by targeting the tyrosinase pathway. Furthermore, a fermented extract of Rhodiola rosea demonstrated a more potent tyrosinase inhibitory effect compared to its ethanol extract. One study on various herbal products also confirmed that an extract of Rhodiola rosea was effective in inhibiting tyrosinase.

A study on salidroside, a closely related compound, revealed that it acts as a competitive inhibitor of tyrosinase. This suggests that 6'-O-Galloylsalidroside may exhibit a similar mechanism of action. However, specific IC50 values and detailed kinetic data for the direct inhibition of tyrosinase by 6'-O-Galloylsalidroside are not yet available in the current body of scientific literature.

Elastase Inhibition

Elastase is a protease that breaks down elastin (B1584352), a key protein in the extracellular matrix responsible for the elasticity and resilience of tissues, including the skin. The degradation of elastin by elastase contributes to the loss of skin elasticity and the formation of wrinkles, making elastase inhibitors valuable in anti-aging skincare.

Similar to tyrosinase, direct and specific data on the elastase inhibitory activity of 6'-O-Galloylsalidroside remains to be fully elucidated. However, studies on Rhodiola extracts are again informative. A screening of ninety herbal products revealed that an extract of Rhodiola rosea was capable of inhibiting elastase. This finding suggests that constituents of the plant, potentially including 6'-O-Galloylsalidroside, contribute to this activity.

Further research is necessary to isolate 6'-O-Galloylsalidroside and determine its specific half-maximal inhibitory concentration (IC50) against elastase, as well as to understand its mechanism of inhibition.

Structure Activity Relationship Sar Studies of 6 O Galloylsalidroside

Impact of Galloyl Moiety on Biological Potency

The structure of 6'-O-Galloylsalidroside is distinguished by the presence of a galloyl group, a trihydroxybenzoyl ester, attached to the glucopyranose core. This specific structural feature is paramount to its enhanced biological activities, particularly its antioxidant and anti-inflammatory properties.

Research on various polyphenolic compounds has consistently demonstrated that the process of galloylation, the attachment of a galloyl moiety, significantly amplifies their biological potency. This enhancement is largely attributed to the increased number of hydroxyl groups provided by the galloyl group, which are crucial for free radical scavenging. The three hydroxyl groups on the galloyl ring can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in numerous chronic diseases.

In the context of 6'-O-Galloylsalidroside, the galloyl group acts as a powerful antioxidant pharmacophore. While the parent molecule, salidroside (B192308), possesses antioxidant capabilities, the addition of the galloyl moiety in 6'-O-Galloylsalidroside is believed to substantially increase its radical-scavenging capacity. This is supported by studies on other galloylated compounds, where the presence of the galloyl group has been shown to be a critical structural feature for potent antioxidant and anti-inflammatory effects. For instance, studies on catechins have revealed that galloylated catechins exhibit stronger anti-inflammatory and antioxidant activities than their non-galloylated counterparts.

Furthermore, the galloyl moiety can influence the molecule's ability to interact with biological targets. It may enhance binding affinity to enzymes or receptors involved in inflammatory pathways. For example, the galloyl group has been identified as a key structural feature for inhibiting enzymes like fatty acid synthase. While direct evidence for 6'-O-Galloylsalidroside is still emerging, the established principles of SAR in galloylated polyphenols strongly suggest that the galloyl moiety is a key determinant of its heightened biological efficacy.

Comparative Analysis with Related Phenolic Glycosides

To better understand the structure-activity relationship of 6'-O-Galloylsalidroside, a comparative analysis with its structural relatives, salidroside and tyrosol, is insightful. These compounds share a common tyrosol aglycone but differ in their glycosylation and the presence of the galloyl group.

Salidroside , the direct precursor to 6'-O-Galloylsalidroside, lacks the galloyl moiety. While it exhibits a range of biological activities, including antioxidant and anti-inflammatory effects, its potency is generally considered to be lower than its galloylated derivative. For instance, in studies on compounds from Rhodiola sachalinensis, salidroside demonstrated no significant DPPH free radical scavenging activity or inhibitory effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells, with IC50 values greater than 100 μM for both assays. nih.gov

The following interactive data table summarizes the available comparative data on the biological activities of these related phenolic glycosides.

| Compound | Biological Activity | Assay | Result (IC50/ED50) | Reference |

| 6'-O-Galloylsalidroside | Antioxidant | DPPH Radical Scavenging | Data not available | |

| Anti-inflammatory | Nitric Oxide Inhibition | Data not available | ||

| Tyrosinase Inhibition | Mushroom Tyrosinase | Data not available | ||

| Salidroside | Antioxidant | DPPH Radical Scavenging | > 100 μM | nih.gov |

| Anti-inflammatory | Nitric Oxide Inhibition | > 100 μM | nih.gov | |

| Tyrosinase Inhibition | Mushroom Tyrosinase | Inhibitory effect observed | psu.edu | |

| Tyrosol | Antioxidant | DPPH Radical Scavenging | > 100 μM | nih.gov |

| Anti-inflammatory | Nitric Oxide Inhibition | > 100 μM | nih.gov | |

| Fermented Rhodiola rosea Extract | Tyrosinase Inhibition | Mushroom Tyrosinase | 0.78 mg/mL | nih.gov |

Analytical Methodologies for Quantification of 6 O Galloylsalidroside

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental to the separation of 6'-O-Galloylsalidroside from other co-occurring phytochemicals, ensuring accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, typically a Diode Array Detector (DAD) or Ultraviolet (UV) detector, is a robust and widely used technique for the quantitative analysis of phenolic compounds like 6'-O-Galloylsalidroside. The method's effectiveness relies on the appropriate selection of a stationary phase (column) and a mobile phase to achieve optimal separation.

For the analysis of compounds in Rhodiola species, reversed-phase columns, such as a C18 column, are commonly utilized. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of acid, such as formic acid or phosphoric acid, to improve peak shape) and an organic solvent, typically acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is necessary to resolve a wide range of compounds with varying polarities present in the plant extract.

Detection by UV is often performed at a wavelength where the analyte exhibits maximum absorbance. For compounds containing phenolic and galloyl moieties, detection wavelengths are typically set around 270-280 nm. For instance, in the HPLC analysis of salidroside (B192308), a closely related compound, a detection wavelength of 276 nm has been used effectively nih.gov. A study on various Rhodiola species utilized a mobile phase of acetonitrile-water-phosphoric acid (100:900:1) for analysis researchgate.net. While specific validated HPLC-UV/DAD methods solely for the quantification of 6'-O-Galloylsalidroside are not extensively detailed in recent literature, the established methods for other phenolic glycosides in Rhodiola provide a strong foundation for its analysis.

Table 1: Exemplary HPLC Conditions for Analysis of Compounds in Rhodiola Species

| Parameter | Condition | Source |

| Column | µBondapak ODS, 10 µm, 3.9 mm x 300 mm | nih.gov |

| Mobile Phase | Methanol-Water (2:8) | nih.gov |

| Flow Rate | 1.0 ml/min | nih.gov |

| Detection | UV at 276 nm | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally not the preferred method for the direct analysis of large, non-volatile, and thermally labile compounds like 6'-O-Galloylsalidroside. The high temperatures required for volatilization in the GC inlet can cause the degradation of the glycosidic bond and the galloyl ester linkage, leading to inaccurate quantification.

For GC analysis to be feasible, a derivatization step is necessary to convert the non-volatile 6'-O-Galloylsalidroside into a more volatile and thermally stable derivative. This typically involves reacting the hydroxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers. However, the complexity of the derivatization reaction and the potential for incomplete reactions or the formation of multiple derivatives can introduce variability and compromise the accuracy of quantification. There is a lack of published experimental methods detailing the GC-based quantification of 6'-O-Galloylsalidroside.

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) offers superior sensitivity and selectivity compared to UV detection and is often coupled with liquid chromatography for the definitive quantification of 6'-O-Galloylsalidroside.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of liquid chromatography with the mass-selective detection of mass spectrometry. For the analysis of 6'-O-Galloylsalidroside, an electrospray ionization (ESI) source is typically used, which is a soft ionization technique that minimizes fragmentation of the parent molecule. ESI can be operated in either positive or negative ion mode. For phenolic compounds like 6'-O-Galloylsalidroside, negative ion mode is often preferred as the phenolic hydroxyl groups can be readily deprotonated to form [M-H]⁻ ions.

In a comprehensive study of Rhodiola rosea extract, 6-O-galloyl-salidroside was identified using HPLC-ESI-MS/MS nih.gov. The analysis was performed in negative ion mode, and the compound was identified based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

As with GC, GC-MS analysis of intact 6'-O-Galloylsalidroside is not practical due to its low volatility and thermal instability. While derivatization followed by GC-MS analysis is theoretically possible, the challenges associated with this approach make it less favorable than LC-MS for this particular compound. Published literature with validated GC-MS methods for the quantification of 6'-O-Galloylsalidroside is not available.

LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of an unknown compound and its fragments, which greatly enhances the confidence in its identification.

For the analysis of complex natural product extracts, techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) are often paired with QTOF-MS to provide rapid and high-resolution separations. In the context of analyzing Rhodiola extracts, UHPLC-QTOF-MS has been used to identify a wide range of phytochemicals nih.govmdpi.com.

When analyzing 6'-O-Galloylsalidroside, a UHPLC-QTOF-MS system would typically be operated in negative ion mode. The accurate mass of the deprotonated molecule [M-H]⁻ would be measured, which for a compound with the formula C₂₁H₂₄O₁₁, is calculated to be 451.1246. The QTOF instrument can also perform tandem mass spectrometry (MS/MS), where the [M-H]⁻ ion is fragmented to produce a characteristic fragmentation pattern that can be used for structural confirmation. A study on Rhodiola rosea identified 6-O-galloyl-salidroside with a mass of 453.09 [M+H]⁺ in positive mode and provided MS/MS fragments at m/z 435, 209, and 336 nih.gov.

Table 2: Mass Spectrometry Data for the Identification of 6'-O-Galloylsalidroside

| Parameter | Value | Source |

| Formula | C₂₁H₂₄O₁₁ | nih.gov |

| Ionization Mode | ESI Negative/Positive | nih.gov |

| [M+H]⁺ (m/z) | 453.09 | nih.gov |

| MS/MS Fragments [M+H]⁺ (m/z) | 435, 209, 336 | nih.gov |

Validation Parameters for Analytical Quantification Methods

Method validation is a process that confirms that an analytical procedure is suitable for its intended purpose. The parameters for validating a quantitative method for 6'-O-Galloylsalidroside are outlined below, in accordance with internationally recognized guidelines. While specific validation data for 6'-O-Galloylsalidroside is not extensively published, the following sections describe the required parameters, supplemented with illustrative data from validated methods for the quantification of the closely related and co-occurring compound, salidroside, in Rhodiola species.

Specificity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of quantifying 6'-O-Galloylsalidroside in herbal extracts, specificity is typically demonstrated by comparing the chromatograms of a blank sample (matrix without the analyte), a standard solution of 6'-O-Galloylsalidroside, and a sample extract.

Detailed Research Findings: For a specific method, the retention time of the 6'-O-Galloylsalidroside peak in the sample chromatogram should match that of the standard. Furthermore, the peak should be pure, which can be confirmed using a DAD by comparing the UV spectra of the peak in the sample and the standard at different points (peak start, apex, and end). In UPLC-MS/MS analysis, specificity is achieved with a higher degree of confidence by monitoring specific precursor-to-product ion transitions for the analyte. The absence of interfering peaks at the retention time of 6'-O-Galloylsalidroside in the blank matrix demonstrates the method's specificity.

Linearity

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To establish linearity, a series of standard solutions of 6'-O-Galloylsalidroside at different concentrations are analyzed.

Detailed Research Findings: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The linearity is evaluated by the correlation coefficient (r²) of the linear regression analysis, which should ideally be close to 1.0. For a related compound, salidroside, a validated HPLC method demonstrated excellent linearity over a specific concentration range.

Table 1: Illustrative Linearity Data for a Related Compound (Salidroside)

| Parameter | Value |

|---|---|

| Linear Range | 5.0 - 500 µg/mL |

| Regression Equation | y = aX + b |

| Correlation Coefficient (r²) | > 0.999 |

This data is illustrative and based on a validated method for salidroside.

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of pure 6'-O-Galloylsalidroside standard is added to a sample matrix (spiking). The analysis is then performed, and the percentage of the analyte recovered is calculated.

Detailed Research Findings: The accuracy is expressed as the percentage recovery. Acceptable recovery rates are typically within a range of 80% to 120%. For a validated method for salidroside, recovery was assessed at different concentration levels.

Table 2: Illustrative Accuracy Data for a Related Compound (Salidroside)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| Low | 10 | 9.8 | 98.0 | 2.1 |

| Medium | 50 | 51.5 | 103.0 | 1.8 |

| High | 100 | 99.5 | 99.5 | 1.5 |

This data is illustrative and based on a validated method for salidroside.

Precision (Repeatability and Intermediate Precision)

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision) : This assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision) : This expresses the within-laboratory variations, for example, on different days, or with different analysts or equipment.

Detailed Research Findings: To determine repeatability, a sample is analyzed multiple times (e.g., n=6) on the same day. For intermediate precision, the analysis is repeated on different days. The RSD values for both repeatability and intermediate precision should be within acceptable limits, typically less than 2-3%.

Table 3: Illustrative Precision Data for a Related Compound (Salidroside)

| Parameter | Concentration (µg/mL) | RSD (%) |

|---|---|---|

| Repeatability (Intra-day) | 50 | < 2.0 |

| Intermediate Precision (Inter-day) | 50 | < 3.0 |

This data is illustrative and based on a validated method for salidroside.

Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Detailed Research Findings: LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where LOD is typically defined as a S/N of 3:1 and LOQ as a S/N of 10:1. They can also be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 4: Illustrative LOD and LOQ Data for a Related Compound (Salidroside)

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantitation (LOQ) | 0.3 |

This data is illustrative and based on a validated method for salidroside.

Range of Measurement

The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. This range is derived from the linearity studies and is dependent on the intended application of the method. For the quantification of 6'-O-Galloylsalidroside, the range should cover the expected concentrations in the samples to be analyzed.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| 6'-O-Galloylsalidroside |

| Salidroside |

| Tyrosol |

Method Robustness

The robustness of an analytical method is a critical parameter in its validation, demonstrating the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This provides an indication of the method's reliability during routine use. For the quantification of 6'-O-Galloylsalidroside, detailed and specific studies on the robustness of an analytical method are not extensively available in publicly accessible scientific literature.

While several studies have developed and validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of chemical constituents in plants of the Rhodiola genus, where 6'-O-Galloylsalidroside is found, they often focus on other major compounds like salidroside and rosavins. sci-hub.senih.govnih.gov These validation studies typically include parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). sci-hub.senih.govmdpi.comnih.govnih.govkoreascience.krzenodo.org However, a specific and thorough evaluation of the method's robustness for 6'-O-Galloylsalidroside is not explicitly detailed.

In general, robustness testing for an HPLC method would involve intentionally varying critical parameters and observing the effect on the analytical results, such as the peak area and retention time of the analyte. The relative standard deviation (RSD) of the results under these varied conditions is then calculated to assess the method's resilience.

Table 1: Typical Parameters Investigated in HPLC Method Robustness Studies

| Parameter | Typical Variation |

| Mobile Phase Composition | ± 2% of the organic solvent ratio |

| pH of the Mobile Phase Buffer | ± 0.2 units |

| Column Temperature | ± 5 °C |

| Flow Rate | ± 10% |

| Wavelength of Detection | ± 2 nm |

| Different Column Lots/Batches | Comparison between different batches or manufacturers |

| Different Instruments | Analysis performed on different HPLC systems |

This table represents typical parameters for robustness testing and is not based on specific data for 6'-O-Galloylsalidroside.

Without specific studies on 6'-O-Galloylsalidroside, it is not possible to present a data table of research findings on the robustness of its quantification method. The development and publication of a fully validated analytical method, including comprehensive robustness data, for 6'-O-Galloylsalidroside would be a valuable contribution to the quality control and standardization of herbal products derived from Rhodiola species.

In Vivo Animal Model Investigations for 6 O Galloylsalidroside Efficacy

Rodent Models for Alcoholic Liver Disease Studies

Research into the effects of 6'-O-Galloylsalidroside on alcoholic liver disease (ALD) has utilized established rodent models to mimic the pathological changes seen in humans.

Chronic Ethanol (B145695) Consumption Models (e.g., Mouse Models)

A prominent method for inducing ALD in animal studies is the chronic ethanol consumption model. In one such study, mice were fed a Lieber-DeCarli liquid diet containing 5% ethanol for a period of 11 days to induce hepatic steatosis and liver injury. This model is designed to replicate the effects of chronic alcohol intake and provides a platform to assess the protective effects of therapeutic compounds.

Methodologies for Assessing Hepatic Steatosis

The assessment of hepatic steatosis, or fatty liver, is a critical component of these studies. Both advanced imaging techniques and traditional histological methods are employed to quantify the extent of fat accumulation in the liver.

In Vivo 1H Magnetic Resonance Imaging (MRI): This non-invasive imaging technique allows for the in vivo measurement of intrahepatic lipid accumulation. It provides a quantitative assessment of the fat content within the liver of living animals, enabling researchers to track changes over the course of the study.

Evaluation of Liver Injury Biomarkers

To gauge the extent of liver damage, researchers measure the levels of specific biomarkers in the blood and liver tissue. These markers are indicative of hepatocellular injury and metabolic dysfunction.

A study investigating 6'-O-Galloylsalidroside in a mouse model of chronic ethanol consumption revealed significant improvements in several key biomarkers. Treatment with 6'-O-Galloylsalidroside was associated with a reduction in elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are enzymes that leak into the bloodstream when liver cells are damaged. Furthermore, the compound led to decreased levels of triglycerides in both the serum and the liver.

| Biomarker | Effect of Chronic Ethanol | Effect of 6'-O-Galloylsalidroside Treatment |

| Alanine Aminotransferase (ALT) | Increased | Decreased |

| Aspartate Aminotransferase (AST) | Increased | Decreased |

| Serum Triglycerides | Increased | Decreased |

| Hepatic Triglycerides | Increased | Decreased |

This table summarizes the reported effects of 6'-O-Galloylsalidroside on key liver injury biomarkers in a mouse model of chronic alcoholic liver disease.

Animal Models for Neuroprotective Efficacy

Despite the interest in the therapeutic properties of compounds from the Rhodiola genus, to which salidroside (B192308) and its derivatives belong, there is a notable lack of published in vivo animal studies specifically investigating the neuroprotective efficacy of 6'-O-Galloylsalidroside. While studies on the related compound, salidroside, have shown promise in animal models of neurodegenerative diseases, these findings cannot be directly extrapolated to 6'-O-Galloylsalidroside due to differences in their chemical structures which may affect their biological activity, bioavailability, and metabolism. Therefore, the neuroprotective potential of 6'-O-Galloylsalidroside in vivo remains an open area for future research.

Design Considerations and Limitations in Preclinical Animal Studies

Preclinical animal studies are an indispensable step in drug discovery, but they are not without their limitations. It is crucial to consider these factors when interpreting the results of studies on compounds like 6'-O-Galloylsalidroside.

Design Considerations:

Model Selection: The choice of animal model is critical and should accurately reflect the human disease state being studied. For ALD, the Lieber-DeCarli model is widely used, but it's important to recognize that it may not encompass the full spectrum of human ALD, which can progress to fibrosis and cirrhosis.

Dose and Duration: The dose of the therapeutic agent and the duration of the study must be carefully selected to observe a therapeutic effect without causing toxicity.

Control Groups: The inclusion of appropriate control groups, such as pair-fed control groups in alcohol studies, is essential to differentiate the effects of the treatment from those of the diet or other experimental variables.

Limitations:

Translatability to Humans: A significant limitation of preclinical studies is the challenge of translating findings from animal models to human patients. Differences in metabolism, physiology, and the complexity of human diseases can lead to discrepancies in outcomes.

Limited Scope: Animal models often represent a simplified version of a human disease. For instance, ALD models may not fully replicate the influence of co-morbidities such as viral hepatitis or genetic predispositions that are common in human patients.

Artificial Environment: Laboratory animals are housed in controlled environments, which may not reflect the diverse environmental and lifestyle factors that can influence disease progression in humans.

Metabolic Fate and Biotransformation of 6 O Galloylsalidroside Preclinical Perspectives

Absorption and Distribution Profiles in In Vivo Systems

Direct preclinical pharmacokinetic studies on 6'-O-Galloylsalidroside are not extensively available. However, the metabolic pathway can be inferred from studies on its hydrolytic products, salidroside (B192308) and gallic acid.

Following oral administration, it is highly probable that 6'-O-Galloylsalidroside undergoes hydrolysis in the gastrointestinal tract prior to significant absorption of the parent compound. The resulting salidroside and gallic acid are then available for absorption.

Studies on salidroside in rats have shown that it is absorbed and distributed to various tissues. After intravenous administration, salidroside has been detected in the liver, kidney, and heart. nih.gov Following both intravenous and intragastric administration, its deglycosylated metabolite, p-tyrosol, is found in the liver, kidney, spleen, heart, lung, and brain. nih.gov This indicates that salidroside and its primary metabolite can cross biological membranes and distribute throughout the body. The parent salidroside is rapidly cleared from the plasma, primarily through urinary excretion. nih.govwesternsydney.edu.au

Gallic acid is known to be well-absorbed in humans and animals. novapublishers.com In vivo animal studies indicate that after ingestion, gallic acid reaches peak plasma concentrations relatively quickly, suggesting efficient absorption from the upper gastrointestinal tract. novapublishers.com

Identification of Metabolites and Biotransformation Pathways

The biotransformation of 6'-O-Galloylsalidroside is believed to commence with the cleavage of the ester bond linking the galloyl group to the salidroside backbone, a reaction likely mediated by gut microbial enzymes. nih.govmdpi.com This initial step yields salidroside and gallic acid, which then undergo separate and extensive metabolic transformations.

Metabolism of Salidroside:

In vivo studies in rats have identified several metabolites of salidroside. nih.govacs.org The metabolic pathways involve both Phase I and Phase II reactions. A primary metabolic step is the deglycosylation of salidroside to its aglycone, p-tyrosol. nih.govmdpi.com

Phase I metabolism of salidroside includes hydroxylation and dehydrogenation. nih.gov Phase II metabolism is a major route of transformation, involving glucuronidation and sulfate (B86663) conjugation of both the parent salidroside and its metabolites. nih.govacs.org Eight distinct metabolites of salidroside have been identified in rat urine, arising from pathways such as glucuronidation, sulfation, deglycosylation, hydroxylation, methylation, and dehydroxylation. acs.org

Metabolism of Gallic Acid:

The metabolic fate of gallic acid has also been investigated in preclinical models. In rats, the major urinary metabolite is 4-O-methylgallic acid. novapublishers.comresearchgate.net Other metabolites include pyrogallol (B1678534) and its conjugates. novapublishers.comresearchgate.net In some animal models, small amounts of 2-O-methylpyrogallol have also been detected. novapublishers.com The metabolism of gallic acid can also involve the formation of dimethoxy derivatives. researchgate.net

The following tables summarize the identified metabolites of salidroside and gallic acid in preclinical studies.

Table 1: Identified Metabolites of Salidroside in Preclinical Models

| Parent Compound | Metabolite | Metabolic Reaction | Species |

|---|---|---|---|

| Salidroside | p-Tyrosol | Deglycosylation | Rat |

| Salidroside | Hydroxysalidroside | Hydroxylation | Rat |

| Salidroside | Dehydrosalidroside | Dehydrogenation | Rat |

| Salidroside | Salidroside glucuronide | Glucuronidation | Rat |

| Salidroside | Salidroside sulfate | Sulfation | Rat |

| p-Tyrosol | p-Tyrosol sulfate | Sulfation | Rat |

| Salidroside | Methylsalidroside | Methylation | Rat |

Table 2: Identified Metabolites of Gallic Acid in Preclinical Models

| Parent Compound | Metabolite | Metabolic Reaction | Species |

|---|---|---|---|

| Gallic Acid | 4-O-Methylgallic acid | Methylation | Rat, Rabbit, Chicken |

| Gallic Acid | Pyrogallol | Decarboxylation | Rat, Rabbit, Sheep |

| Gallic Acid | Resorcinol glucuronide | Decarboxylation, Hydroxylation, Glucuronidation | Sheep |

| Gallic Acid | 3-O-Methylgallic acid | Methylation | Human (from tea intake) |

| Gallic Acid | 3,4-O-Dimethylgallic acid | Methylation | Human (from tea intake) |

Role of Gut Microbiota in Compound Metabolism

The gut microbiota plays a pivotal role in the initial and essential step of 6'-O-Galloylsalidroside metabolism. mdpi.com As a galloyl-phenolic compound, the ester linkage is susceptible to hydrolysis by esterases produced by intestinal bacteria. nih.govresearchgate.net This enzymatic action releases salidroside and gallic acid, making them available for absorption and further metabolism. mdpi.com

The majority of dietary polyphenols, particularly larger molecules, are not absorbed in the small intestine and reach the colon. nih.gov Here, the vast and diverse microbial community catabolizes these compounds into smaller, more readily absorbable molecules. mdpi.comnih.gov The hydrolysis of the galloyl group from compounds like 6'-O-Galloylsalidroside is a common transformation carried out by gut bacteria. nih.govmdpi.com

Furthermore, the gut microbiota can also be involved in the subsequent metabolism of the released salidroside and gallic acid. For instance, the deglycosylation of salidroside to p-tyrosol can be facilitated by bacterial β-glucosidases in the intestine. nih.gov Similarly, the decarboxylation of gallic acid to pyrogallol is another transformation that can be mediated by the gut microbiota. novapublishers.com Therefore, the metabolic profile and bioavailability of 6'-O-Galloylsalidroside are intrinsically linked to the composition and enzymatic activity of an individual's gut microbiota.

Future Research Directions for 6 O Galloylsalidroside